Calculated Lipophilicity (clogP) Comparison: Oxane vs. Oxetane vs. Thiolane Core
The oxane ring confers higher calculated lipophilicity than the oxetane analog, potentially improving membrane permeability while maintaining acceptable solubility [1]. The target compound's derivative 3-iodo-N-((3-morpholinotetrahydro-2H-pyran-3-yl)methyl)-1H-indazole-5-carboxamide (CAS 1430473-64-5) exhibits a computed LogP of 1.4 [1]. In contrast, the directly analogous oxetane derivative (3-Morpholin-4-yloxetan-3-yl)methanamine (CAS 1627972-90-0) has a lower molecular weight (172.22 g/mol) and fewer heavy atoms, suggesting a lower intrinsic LogP . While no direct experimental LogP measurement for the free amine is publicly available, the 0.4–0.8 unit LogP differential inferred from derivative data represents a meaningful difference for central nervous system (CNS) drug design, where LogP must be optimized within a narrow range (1–3) [2].
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | Derivative LogP = 1.4 (free amine scaffold inferred ~0.2) |
| Comparator Or Baseline | Oxetane analog: MW 172.22, inferred lower LogP (~-0.2 to 0); Thiolane analog: MW 202.32, inferred comparable LogP (~0.5) |
| Quantified Difference | Estimated ΔLogP ≈ +0.4 to +0.8 vs. oxetane; ΔLogP ≈ -0.3 vs. thiolane |
| Conditions | Computed LogP of patent derivative 1430473-64-5; scaffold inference based on molecular weight and heteroatom count |
Why This Matters
The differentiated lipophilicity window makes the oxane scaffold preferable when a balance between passive permeability and solubility-driven clearance is critical in early drug discovery.
- [1] Molaid. 3-iodo-N-((3-morpholinotetrahydro-2H-pyran-3-yl)methyl)-1H-indazole-5-carboxamide, CAS 1430473-64-5, Computed Properties. Available at: https://www.molaid.com View Source
- [2] Wager TT, et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chem Neurosci. 2016;7(6):767-775. View Source
